N-(pyridin-3-ylmethyl)morpholine-4-carboxamide
CAS No.: 347370-22-3
Cat. No.: VC5688407
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347370-22-3 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 |
| IUPAC Name | N-(pyridin-3-ylmethyl)morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15) |
| Standard InChI Key | UGZFHCXZTNDQCU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide consists of two heterocyclic systems:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to π-π stacking interactions in biological targets.
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Morpholine carboxamide: A six-membered saturated ring containing one oxygen and one nitrogen atom, connected via a carboxamide group to the pyridinylmethyl moiety.
The compound’s SMILES notation (C1COCCN1C(=O)NCC2=CN=CC=C2) and InChIKey (UGZFHCXZTNDQCU-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity.
Table 1: Molecular Properties of N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)morpholine-4-carboxamide |
| CAS Number | 347370-22-3 |
| XLogP3 | 0.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-(aminomethyl)pyridine under basic conditions. Alternative routes include:
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Amide bond formation: Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent with -methylmorpholine in dichloromethane .
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Multi-step functionalization: Introducing substituents to the pyridine or morpholine rings to modulate solubility and bioactivity.
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Morpholine-4-carbonyl chloride, DCM, RT | 65% | |
| 2 | CDMT, -methylmorpholine, 24h | 78% |
Biological Activity and Mechanistic Insights
Anticancer Activity
Pyridine-morpholine hybrids demonstrate cytotoxicity via microtubule disruption. For example:
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Microtubule assembly inhibition: Derivatives such as 7d and 10c reduce polymerization by 40–52% at 20 μM .
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Selectivity indices: Certain analogs show 3–5× higher potency in MDA-MB-231 (breast cancer) vs. noncancerous LLC-PK1 cells .
Structure-Activity Relationships (SAR)
Role of the Morpholine Group
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Oxygen atom necessity: Removal or substitution (e.g., piperidine) reduces binding affinity by 10-fold in antimalarial models .
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Lipophilicity modulation: Introducing fluorine at R (e.g., compound 41) lowers clogP from 3.5 to 2.8, enhancing solubility but reducing oral bioavailability .
Pyridine Substitution Effects
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3-Position specificity: Meta-substitution on pyridine improves target engagement vs. para-substituted analogs (e.g., 45 vs. 2) .
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Methylenecarboxamide linker: Shortening the chain (e.g., ethyl to methyl) decreases hepatic microsomal stability by 40% .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target (IC) | clogP | Half-life (rat, h) |
|---|---|---|---|
| 2 | P. falciparum: 1.2 nM | 3.5 | 10 |
| 41 | P. falciparum: 1.5 nM | 2.8 | 4 |
| 28 | P. falciparum: 12 nM | 3.1 | 8 |
Future Research Directions
Derivative Synthesis
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Heterocyclic replacements: Testing pyrrolidine or triazole substitutions (as in) to improve metabolic stability.
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Prodrug development: Esterifying the carboxamide to enhance oral absorption.
Target Identification
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Proteomic profiling: Identifying binding partners via affinity chromatography or thermal shift assays.
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Crystallographic studies: Resolving ligand-target complexes to guide rational design.
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